molecular formula C17H15Cl2N3O3 B4066064 1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine

Cat. No. B4066064
M. Wt: 380.2 g/mol
InChI Key: XJVKBNRHTNHMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine, also known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DCNP has been used to study the role of PDEs in various physiological processes, including cell signaling, neurotransmission, and inflammation.

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine serves as a pharmaceutical intermediate. Studies have elaborated on its synthesis methods, which involve alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. These synthesis techniques offer pathways to create structurally related compounds for further pharmaceutical research and development (Quan, 2006); (Li Ning-wei, 2006).

Allosteric Enhancers of A1 Adenosine Receptor

Research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, which are structurally related to 1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine, highlights their role as potent allosteric enhancers of the A1 adenosine receptor. This suggests potential applications in modulating receptor activities, which is crucial for developing new therapeutic agents (Romagnoli et al., 2008)

Antibacterial and Biofilm Inhibition

Compounds with the piperazine motif have shown significant antibacterial efficacies and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against various bacterial strains and cell lines, including E. coli, S. aureus, and S. mutans, highlighting the potential for developing new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-13-6-5-12(11-14(13)19)17(23)21-9-7-20(8-10-21)15-3-1-2-4-16(15)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKBNRHTNHMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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